molecular formula C13H15NO B13210593 4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile

4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile

Cat. No.: B13210593
M. Wt: 201.26 g/mol
InChI Key: OOKJTNKCIZRJEM-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a pentane chain, which also contains a ketone group (3-oxo) and two methyl groups (4-methyl and 3-methylphenyl)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected based on their efficiency and environmental impact. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines and secondary amines.

    Substitution: Various substituted nitriles and amides.

Scientific Research Applications

4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The ketone group may also participate in nucleophilic addition reactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(3-methylphenyl)-3-oxobutanenitrile
  • 4-Methyl-2-(3-methylphenyl)-3-oxopropanenitrile
  • 4-Methyl-2-(3-methylphenyl)-3-oxohexanenitrile

Uniqueness

4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-methyl-2-(3-methylphenyl)-3-oxopentanenitrile

InChI

InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-6-4-5-10(3)7-11/h4-7,9,12H,1-3H3

InChI Key

OOKJTNKCIZRJEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C(=O)C(C)C

Origin of Product

United States

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